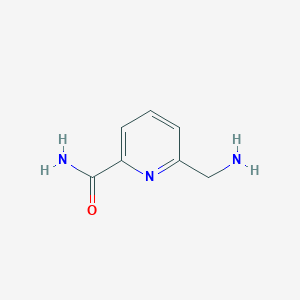

6-(Aminomethyl)picolinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Aminomethyl)picolinamide is an organic compound with the molecular formula C7H9N3O It is a derivative of picolinamide, featuring an aminomethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Aminomethyl)picolinamide can be synthesized through several methods. One common approach involves the hydrogenation of 6-cyanomethylpicolinamide. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions .

Another method involves the coupling of 6-bromomethylpicolinamide with ammonia or an amine under basic conditions. This reaction can be facilitated by using a palladium catalyst in the presence of a base like potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production .

Chemical Reactions Analysis

Synthetic Routes to 6-(Aminomethyl)picolinamide Derivatives

The synthesis of related aminomethylpicolinamide derivatives often involves multi-step strategies:

Reactivity of the Aminomethyl Group

The primary amine in the aminomethyl substituent participates in several reactions:

-

Methylation :

Methylation with iodomethane (CH₃I) in the presence of K₂CO₃ or DIPEA converts thiophenol derivatives (e.g., 20a , 20b ) to methylated products (e.g., 11 , 12 ) . -

Coordination Chemistry :

Copper(II) complexes incorporating picolinamide and tricyanomethanido ligands (e.g., [Cu(pca)₂(tcm)₂]) demonstrate the ability of the aminomethyl group to stabilize metal coordination geometries. Hydrogen bonding between the NH₂ group and ligands further enhances structural stability .

Amide Functionalization

The picolinamide core undergoes modifications to enhance pharmacological properties:

-

Heteroaryl Substitution :

Substitution at the pyridine ring’s 4-position with pyrimidin-5-yloxy groups (e.g., compound 27 ) improves metabotropic glutamate receptor 5 (mGlu₅) antagonism. SAR studies (Table 2 in ) reveal that 6-methyl substitution on the picolinamide core enhances potency (e.g., 13 vs. 12 ) . -

Acid Hydrolysis :

Acidic conditions (e.g., hydriodic acid) hydrolyze nitriles to carboxylic acids, as seen in the conversion of 24 to 14 .

Heterocyclic Salt Formation

Reactions with ketones and sulfones yield novel heterocycles:

-

Imidazolidin-4-one Formation :

Treatment of picolinamides with 1,3-propanesultone and ketones generates pyridinium salts (e.g., 2a–f ) and imidazolidin-4-one derivatives (e.g., 3a–j ). Quantum-chemical calculations confirm the stability of these salts toward hydrolysis .

Biological Activity and SAR

Key structural modifications correlate with bioactivity:

Challenges in Functionalization

Scientific Research Applications

Chemistry

6-(Aminomethyl)picolinamide serves as a crucial building block in the synthesis of more complex molecules. It is utilized in coordination chemistry as a ligand due to its ability to coordinate with metal ions, which can lead to the development of new catalysts and materials.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains, suggesting its utility in developing new antibiotics.

- Antifungal Activity: The compound targets the cytochrome bc1 complex in fungi, disrupting cellular respiration.

Medicine

Ongoing research explores the therapeutic potential of this compound:

- Cancer Treatment: Preliminary studies indicate its efficacy in inhibiting tumor growth in various cancer models, particularly those resistant to conventional therapies.

- Neuroprotective Effects: Investigations are underway to assess its role in neurodegenerative diseases, focusing on its ability to modulate neuroinflammatory responses .

Case Study 1: Anticancer Activity

A study conducted at a prominent research institution evaluated the anticancer properties of this compound against triple-negative breast cancer models. Key findings included:

- Tumor Reduction: Treated mice exhibited a tumor size reduction of approximately 40% compared to controls.

- Mechanistic Insights: Western blot analyses revealed downregulation of anti-apoptotic proteins, indicating a potential mechanism for its anticancer activity.

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria. The compound's minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Data Tables

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)picolinamide involves its interaction with specific molecular targets and pathways. For instance, in antifungal applications, it targets the cytochrome bc1 complex, inhibiting its function and leading to the disruption of cellular respiration in fungi . The compound’s ability to form hydrogen bonds and interact with key amino acid residues in the target protein is crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

2-Picolylamine: An organic compound with the formula H2NCH2C5H4N, commonly used as a bidentate ligand and precursor to more complex ligands.

Picolinamide: The parent compound of 6-(Aminomethyl)picolinamide, used in various chemical and biological applications.

Uniqueness

This compound is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential for forming diverse derivatives. This structural feature distinguishes it from other picolinamide derivatives and expands its range of applications in scientific research and industry .

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

6-(aminomethyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C7H9N3O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,4,8H2,(H2,9,11) |

InChI Key |

WGZUCRJSVUCYAN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)N)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.